1-[(5-Chloro-2-thienyl)carbonyl]indoline
Description
1-[(5-Chloro-2-thienyl)carbonyl]indoline is an indoline derivative featuring a 5-chloro-substituted thiophene ring attached via a carbonyl group to the indoline scaffold. Indoline derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties . The chloro-thienyl moiety in this compound likely enhances its electronic properties and binding affinity to biological targets, making it a candidate for therapeutic and industrial applications.
Properties
Molecular Formula |
C13H10ClNOS |
|---|---|
Molecular Weight |
263.74 g/mol |
IUPAC Name |
(5-chlorothiophen-2-yl)-(2,3-dihydroindol-1-yl)methanone |
InChI |
InChI=1S/C13H10ClNOS/c14-12-6-5-11(17-12)13(16)15-8-7-9-3-1-2-4-10(9)15/h1-6H,7-8H2 |
InChI Key |
CYENRNQHWAZBOJ-UHFFFAOYSA-N |
SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC=C(S3)Cl |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC=C(S3)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 1-[(5-Chloro-2-thienyl)carbonyl]indoline and related indoline derivatives:
Key Comparison Points:
Substituent Effects on Bioactivity: Small Sulfonyl Groups: Compounds 2 and 3 (5-O-methylsulfonyl/aminosulfonyl) demonstrated potent cytotoxicity, comparable to doxorubicin, likely due to optimal steric bulk and hydrogen-bonding capacity . Chloro-Thienyl vs. Benzothienyl: The 5-chloro-thienyl group in the target compound may offer improved lipophilicity and target binding compared to the methoxy-benzothienyl analog , though direct data are lacking. Benzylsulfonyl (BSI): The bulkier benzylsulfonyl group in BSI conferred HDAC inhibitory activity, highlighting the role of sulfonyl substituents in epigenetic modulation .
Antimicrobial Activity :
- Indoline derivatives 6b and 6c showed poor antimicrobial activity, whereas other analogs (e.g., 6a, 6d-k) were effective, suggesting substituent position and electronic properties critically influence activity .
Structural Configurations :
- Indoline derivatives lack the NH group present in indole analogs, favoring a trans double bond configuration, which may enhance conformational stability and target selectivity .
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